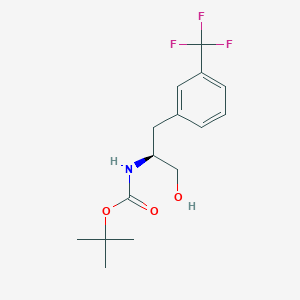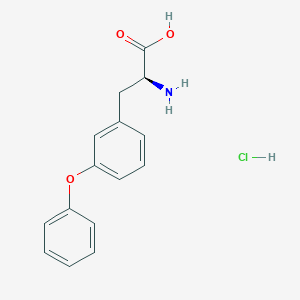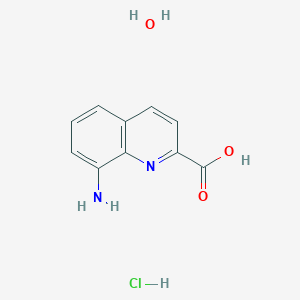![molecular formula C15H23NO4 B8062378 N-[(S)-1-(Hydroxymethyl)-2-(2-methoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8062378.png)
N-[(S)-1-(Hydroxymethyl)-2-(2-methoxyphenyl)ethyl]carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(S)-1-(Hydroxymethyl)-2-(2-methoxyphenyl)ethyl]carbamic acid tert-butyl ester is a fascinating chemical compound. This ester, a derivative of carbamic acid, showcases interesting structural and chemical properties that lend it to a variety of uses in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(Hydroxymethyl)-2-(2-methoxyphenyl)ethyl]carbamic acid tert-butyl ester often involves protecting group strategies, starting from basic building blocks. One common route is:
Protection of hydroxyl groups: : Using protecting groups like tert-butyl groups to shield reactive sites.
Formation of the carbamate: : Reacting a protected alcohol with isocyanates to form the ester.
Industrial Production Methods
Industrial production scales these processes using optimized reaction conditions such as:
Temperature Control: : Ensuring reactions occur within specific temperature ranges to maximize yield.
Purity of Reagents: : Utilizing highly pure reagents and solvents to avoid side reactions.
Catalysts: : Employing catalytic agents to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(S)-1-(Hydroxymethyl)-2-(2-methoxyphenyl)ethyl]carbamic acid tert-butyl ester undergoes several types of reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group using oxidizing agents.
Reduction: : Reducing carbonyl groups back to alcohols using reducing agents.
Substitution: : Replacing one functional group with another using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : PCC (pyridinium chlorochromate), Swern oxidation reagents.
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: : Dichloromethane, tetrahydrofuran (THF).
Major Products
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Formation of primary or secondary alcohols.
Substitution: : Various substituted carbamates depending on the reactants.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used in organic synthesis as an intermediate to construct more complex molecules. Its stable ester group provides a versatile scaffold for creating derivatives.
Biology
In biochemistry, this compound is employed in studying enzyme interactions and as a substrate in enzymatic reactions.
Medicine
Pharmaceutical research uses this ester to design and test new drug candidates, particularly those targeting enzyme inhibition.
Industry
In industrial applications, it finds use in the synthesis of polymers and advanced materials due to its reactive nature.
Mecanismo De Acción
The compound exerts its effects primarily through interactions at the molecular level:
Molecular Targets: : Specific enzymes or receptors that recognize its structure.
Pathways Involved: : Binding to active sites and influencing biochemical pathways.
Comparación Con Compuestos Similares
Unique Aspects
N-[(S)-1-(Hydroxymethyl)-2-(2-methoxyphenyl)ethyl]carbamic acid tert-butyl ester stands out due to its specific substituents that confer unique reactivity and stability.
List of Similar Compounds
N-[(S)-1-(Hydroxymethyl)-2-(2-methoxyphenyl)ethyl]urea: : Similar in structure but with different pharmacological properties.
N-[(S)-1-(Hydroxymethyl)-2-(4-methoxyphenyl)ethyl]carbamic acid methyl ester: : A variant with altered substituents affecting its chemical behavior.
Conclusion
This compound is a versatile and valuable compound in various fields of research, offering unique properties that make it indispensable in synthesis, biological studies, and industrial applications. Its distinct chemistry and adaptability highlight its significance and potential for future innovations.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(2-methoxyphenyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-17)9-11-7-5-6-8-13(11)19-4/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSRZMQNXBINJJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B8062297.png)

![tert-butyl N-[(2S)-1-hydroxy-3-(3,4,5-trimethoxyphenyl)propan-2-yl]carbamate](/img/structure/B8062305.png)
![(S)-tert-butyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbamate](/img/structure/B8062314.png)
![tert-butyl N-[(2S)-1-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropan-2-yl]carbamate](/img/structure/B8062315.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]carbamate](/img/structure/B8062331.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(4-hydroxy-2,6-dimethylphenyl)propan-2-yl]carbamate](/img/structure/B8062339.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-(3,5-dimethylphenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B8062359.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(4-methoxy-2,6-dimethylphenyl)propan-2-yl]carbamate](/img/structure/B8062361.png)
![tert-butyl N-[(2S)-1-[4-(diethylamino)phenyl]-3-hydroxypropan-2-yl]carbamate](/img/structure/B8062364.png)
![tert-butyl N-[(2S)-1-hydroxy-3-(3-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B8062368.png)
![(S)-2-Amino-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)propanoic acid hydrochloride](/img/structure/B8062382.png)

